Cas no 662146-05-6 (4-Fluoro-3-methyl-1H-indazole)

4-Fluoro-3-methyl-1H-indazole is a fluorinated heterocyclic compound featuring an indazole core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for the synthesis of biologically active molecules. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the methyl group offers steric and electronic modulation. Its high purity and well-defined chemical properties make it a valuable intermediate for medicinal chemistry applications, including kinase inhibitor development and other therapeutic agents. Suitable for controlled reactions under standard laboratory conditions.
4-Fluoro-3-methyl-1H-indazole structure
4-Fluoro-3-methyl-1H-indazole structure
Product name:4-Fluoro-3-methyl-1H-indazole
CAS No:662146-05-6
MF:C8H7N2F
MW:150.15298
MDL:MFCD04109834
CID:963501
PubChem ID:2804705

4-Fluoro-3-methyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-methyl-1H-indazole
    • 1H-Indazole,4-fluoro-3-methyl-(9CI)
    • 4-Fluoro-3-methyl-2H-indazole
    • AC1MD2I3
    • ANW-64291
    • CCG-47017
    • CTK8C0174
    • SureCN3443437
    • PTONAHDKOCUIPS-UHFFFAOYSA-N
    • AKOS006295669
    • 1H-INDAZOLE, 4-FLUORO-3-METHYL-
    • KS-9835
    • A857820
    • SR-01000636675-1
    • 4-fluoro-3-methyl-1h-indazol
    • SCHEMBL3443437
    • MFCD04109834
    • DTXSID40384437
    • DB-381186
    • 1145777-43-0
    • DB-412721
    • MB03173
    • 662146-05-6
    • MDL: MFCD04109834
    • Inchi: InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
    • InChI Key: PTONAHDKOCUIPS-UHFFFAOYSA-N
    • SMILES: CC1=NNC2=CC=CC(=C12)F

Computed Properties

  • Exact Mass: 150.05932639g/mol
  • Monoisotopic Mass: 150.05932639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 129.4±33.0 °C at 760 mmHg
  • Flash Point: 32.1±25.4 °C
  • Vapor Pressure: 10.2±0.2 mmHg at 25°C

4-Fluoro-3-methyl-1H-indazole Security Information

4-Fluoro-3-methyl-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0990685-10g
4-fluoro-3-methyl-1H-indazole
662146-05-6 95%
10g
$2000 2024-08-02
TRC
F600225-25mg
4-Fluoro-3-methyl-1H-indazole
662146-05-6
25mg
$ 230.00 2022-06-04
eNovation Chemicals LLC
D516331-250mg
1H-Indazole, 4-fluoro-3-methyl-
662146-05-6 95%
250mg
$368 2024-06-05
eNovation Chemicals LLC
D516331-1g
1H-Indazole, 4-fluoro-3-methyl-
662146-05-6 95%
1g
$998 2024-06-05
abcr
AB358886-1g
4-Fluoro-3-methyl-1H-indazole, 98%; .
662146-05-6 98%
1g
€467.00 2025-02-13
A2B Chem LLC
AD12598-1g
4-Fluoro-3-methyl-1H-indazole
662146-05-6 95%
1g
$309.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536783-250mg
4-Fluoro-3-methyl-1H-indazole
662146-05-6 98%
250mg
¥2541.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536783-1g
4-Fluoro-3-methyl-1H-indazole
662146-05-6 98%
1g
¥6363.00 2024-05-04
eNovation Chemicals LLC
Y0990685-5g
4-fluoro-3-methyl-1H-indazole
662146-05-6 95%
5g
$1200 2025-02-21
eNovation Chemicals LLC
D516331-1g
1H-Indazole, 4-fluoro-3-methyl-
662146-05-6 95%
1g
$998 2025-02-27

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Amadis Chemical Company Limited
(CAS:662146-05-6)4-Fluoro-3-methyl-1H-indazole
A857820
Purity:99%
Quantity:1g
Price ($):231.0